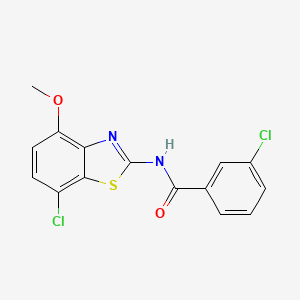
3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The resulting benzothiazole intermediate is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy substituents, respectively. Finally, the benzamide moiety is introduced through an amide coupling reaction using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the benzothiazole and benzamide rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an antibacterial and antifungal agent.
Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a candidate for further development as a therapeutic agent .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in critical cellular processes. For example, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)-7-chloro-4-methoxybenzothiazole-2-carboxamide
- N-(4-chlorophenyl)-7-chloro-4-methoxybenzothiazole-2-carboxamide
- N-(3-chloro-4-methoxyphenyl)-7-chloro-4-methoxybenzothiazole-2-carboxamide
Comparison: Compared to these similar compounds, 3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chloro and methoxy substituents on the benzothiazole ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and overall chemical properties .
Properties
IUPAC Name |
3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-6-5-10(17)13-12(11)18-15(22-13)19-14(20)8-3-2-4-9(16)7-8/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFDRUIVLJMSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)


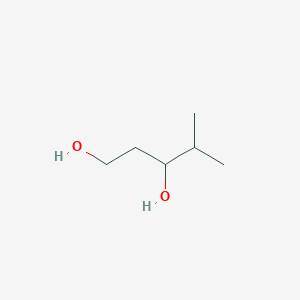
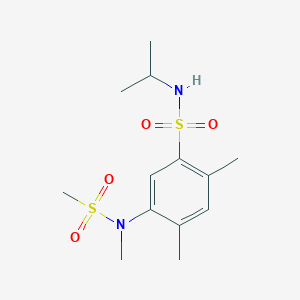

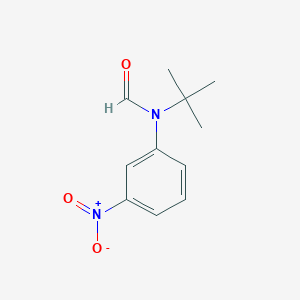
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2572659.png)
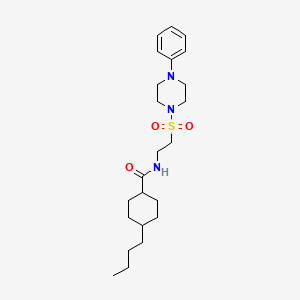
![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)
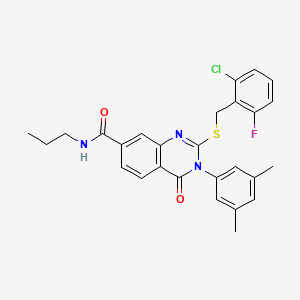
![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
